3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide is a synthetic organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 4-position can be introduced via alkylation using a suitable methylating agent.
Formation of the Amide Bond: The final step involves the reaction of the quinoxaline derivative with pyridin-2-ylmethylamine and a suitable acylating agent to form the propanamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially leading to the formation of alcohols.
Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Other compounds with the quinoxaline core, such as 2,3-dimethylquinoxaline.
Pyridine Derivatives: Compounds with a pyridine ring, such as 2-pyridinemethanol.
Uniqueness
The uniqueness of 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(4-methyl-3-oxoquinoxalin-2-yl)-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C18H18N4O2/c1-22-16-8-3-2-7-14(16)21-15(18(22)24)9-10-17(23)20-12-13-6-4-5-11-19-13/h2-8,11H,9-10,12H2,1H3,(H,20,23) |
InChI Key |
ALSLXMITVZFJCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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